![molecular formula C20H17NO4 B5515794 ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxylate](/img/structure/B5515794.png)
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxylate and related derivatives often involves multi-step reactions, highlighting the complexity and innovation in organic synthesis. For instance, a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction, showcasing the diversity of synthetic approaches used in creating these compounds (Gao, Liu, Jiang, & Li, 2011). Such methodologies often rely on catalysis, for example, using KHSO4 under ultrasound irradiation conditions, to achieve high yields and selectivity.
Molecular Structure Analysis
The molecular structure of ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxylate derivatives is characterized by spectral data and elemental analysis. These techniques provide insights into the arrangement of atoms within the molecule and the presence of characteristic functional groups. The structural elucidation is crucial for understanding the chemical behavior and reactivity of these compounds.
Chemical Reactions and Properties
Quinoline derivatives participate in a wide range of chemical reactions, reflecting their versatile chemical properties. For example, the reactivity of halomethylquinoline building blocks in the synthesis of novel quinoline derivatives through reactions with salicylaldehydes or phenols demonstrates the chemical versatility of these compounds (Li, Xu, Li, Gao, & Chen, 2019). Such reactions expand the chemical space of quinoline derivatives, leading to new compounds with potential biological activities.
properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-23-20(22)15-12-17(21-16-6-4-3-5-14(15)16)13-7-8-18-19(11-13)25-10-9-24-18/h3-8,11-12H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHUAUNWPCGXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylate |
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